molecular formula C20H20N2O3 B11365733 5-(3,4-dimethylphenyl)-N-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11365733
M. Wt: 336.4 g/mol
InChI Key: PHLMDTXEPOFSHC-UHFFFAOYSA-N
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Description

5-(3,4-dimethylphenyl)-N-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a 1,2-oxazole ring, which is a five-membered heterocycle containing one oxygen and one nitrogen atom, and two aromatic rings substituted with methyl and ethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)-N-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

  • Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and a nitrile. For instance, 3,4-dimethylbenzoyl chloride can react with an appropriate nitrile under basic conditions to form the oxazole ring.

  • Amidation Reaction: : The carboxylic acid group on the oxazole ring is then converted to a carboxamide through an amidation reaction. This can be achieved by reacting the oxazole carboxylic acid with 4-ethoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the cyclization step and large-scale batch reactors for the amidation step. Purification processes such as recrystallization or chromatography would be employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can target the oxazole ring or the aromatic nitro groups if present. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.

  • Substitution: : Electrophilic aromatic substitution reactions can occur on the aromatic rings, especially at positions ortho and para to the existing substituents. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid like aluminum chloride for halogenation.

Major Products

    Oxidation: Conversion of methyl groups to carboxylic acids.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-(3,4-dimethylphenyl)-N-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is explored for its potential as an antimicrobial and anti-inflammatory agent. The oxazole ring is known to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways.

Medicine

In medicine, derivatives of oxazole compounds are investigated for their therapeutic potential. This compound, in particular, may be studied for its effects on specific biological targets, such as enzymes or receptors involved in inflammatory processes or microbial infections.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-N-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, potentially inhibiting their activity. This compound may also interact with cellular membranes, altering their properties and affecting cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide: Lacks the ethoxy group, which may affect its biological activity and solubility.

    N-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide: Lacks the dimethylphenyl group, which may influence its interaction with biological targets.

    5-phenyl-1,2-oxazole-3-carboxamide: A simpler structure that may have different reactivity and biological properties.

Uniqueness

The presence of both the 3,4-dimethylphenyl and 4-ethoxyphenyl groups in 5-(3,4-dimethylphenyl)-N-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide provides a unique combination of steric and electronic effects. This can enhance its binding affinity to biological targets and improve its solubility and stability compared to similar compounds.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H20N2O3/c1-4-24-17-9-7-16(8-10-17)21-20(23)18-12-19(25-22-18)15-6-5-13(2)14(3)11-15/h5-12H,4H2,1-3H3,(H,21,23)

InChI Key

PHLMDTXEPOFSHC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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